molecular formula C23H23N5O2 B2729842 N-mesityl-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895009-49-1

N-mesityl-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2729842
CAS No.: 895009-49-1
M. Wt: 401.47
InChI Key: PGLYDPNMHRFOPV-UHFFFAOYSA-N
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Description

N-mesityl-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Scientific Research Applications

Electronic Structure and Molecular Docking Studies

The electronic structure and molecular docking of closely related compounds, such as N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, have been examined through quantum mechanical calculations and molecular docking investigations. These studies provide insight into the physicochemical parameters, reactivity through HOMO-LUMO analysis, and potential as anti-amoebic agents by inhibiting the progression of Entamoeba histolytica illness (Shukla & Yadava, 2020).

Antimicrobial and Antitumor Applications

Synthesis of pyrazolo[3,4-d]pyrimidine analogues has shown that these compounds possess potent antimicrobial and antitumor activities. For example, specific analogues have demonstrated in vitro cell growth inhibitory activity, highlighting their potential as therapeutic agents in cancer treatment (Taylor & Patel, 1992). Another study focused on synthesizing and evaluating the antimicrobial activity of new heterocycles incorporating an antipyrine moiety, indicating their effectiveness against various microbial strains (Bondock et al., 2008).

Improving Pharmacokinetic Properties through Nanosystems

Research into improving the solubility profile and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines through nanosystem approaches, such as albumin nanoparticles and liposomes, has shown promising results. This encapsulation method effectively overcomes poor water solubility, enhancing their potential as clinical drug candidates, particularly in anti-neuroblastoma activity (Vignaroli et al., 2016).

Antioxidant Activity and Coordination Complexes

Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, characterized, and their antioxidant activity evaluated. These studies not only provide insights into the structural basis of their activity but also highlight the significant antioxidant potential, contributing to the understanding of their therapeutic applications (Chkirate et al., 2019).

Properties

IUPAC Name

2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-14-9-16(3)21(17(4)10-14)26-20(29)12-27-13-24-22-18(23(27)30)11-25-28(22)19-8-6-5-7-15(19)2/h5-11,13H,12H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLYDPNMHRFOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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